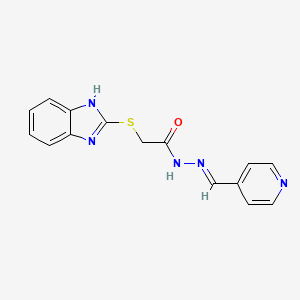

![molecular formula C19H17N5O B5596750 2-[(4,8-二甲基-2-喹唑啉基)氨基]-1-甲基-4(1H)-喹唑啉酮](/img/structure/B5596750.png)

2-[(4,8-二甲基-2-喹唑啉基)氨基]-1-甲基-4(1H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

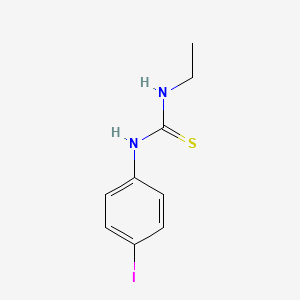

2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.

科学研究应用

Antimicrobial Activity

The study of antimicrobial properties is crucial for combating infectious diseases. Research has shown that Schiff bases, a class of compounds that includes “ChemDiv2_003937,” exhibit interesting antimicrobial activity . Specifically, Schiff bases derived from aminobenzoic acids have demonstrated antibacterial effects against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. Notably, the ortho and meta substituted Schiff bases exhibited better antimicrobial activity in non-polar solvents.

Chemical Literature and Bibliographic Tools

Understanding the existing body of knowledge related to “ChemDiv2_003937” is essential. Researchers often rely on tools like SciFinder, which link bibliographic, characterization, and preparative information from primary literature . Exploring relevant scientific articles and databases can provide insights into the compound’s history, synthesis, and applications.

Therapeutic Applications

Quinazoline derivatives, including “ChemDiv2_003937,” have drawn attention due to their diverse biopharmaceutical activities. Some of these activities include anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, and anti-diabetic effects . Medicinal chemists have synthesized various quinazoline compounds, exploring their potential applications in fields such as biology and medicine.

Aza-Reaction and Synthetic Methods

The synthesis of quinazoline derivatives involves various methods. Aza-reactions, including Aza-Diels-Alder and imino-Diels-Alder reactions, play a significant role. These reactions allow researchers to install active groups on the quinazoline moiety, tailoring the compound for specific applications . Understanding these synthetic pathways is crucial for further research.

Enzyme Inhibition and Drug Development

Exploring the inhibitory effects of “ChemDiv2_003937” on enzymes can guide drug development. For instance, derivatives like 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one have exhibited α-glucosidase inhibitory activity . Investigating other enzyme targets and understanding the underlying mechanisms can lead to potential therapeutic applications.

属性

IUPAC Name |

2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNIIRCXMVYVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

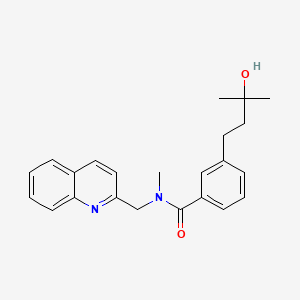

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

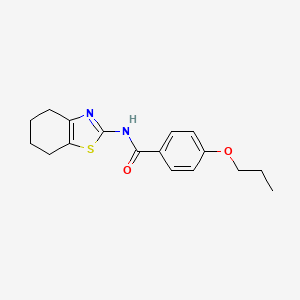

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

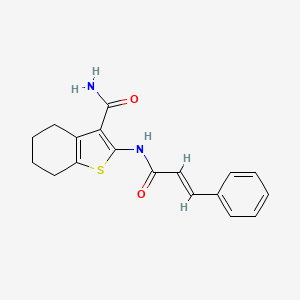

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)

![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)